1-Ethylpyrene
Overview
Description
1-Ethylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a derivative of pyrene, which is a common PAH found in coal tar, cigarette smoke, and other sources of combustion. This compound has a molecular formula of C18H14 and a molecular weight of 230.31 g/mol.
Scientific Research Applications
Pyrolysis Studies : 1-Ethylpyrene has been studied in the context of pyrolysis. Smith and Savage (1992) investigated the pyrolysis of this compound, revealing that it undergoes facile hydrogenolysis, shedding light on its reactivity under thermal decomposition conditions (Smith & Savage, 1992).
Fluorescent Probe Studies : Vorobyova et al. (1998) utilized this compound in fluorescent probe experiments to study aqueous solutions of hydrophobically modified poly(ethylene oxide). This research demonstrates its usefulness as a fluorescent probe in the study of micelle-like structures in water (Vorobyova et al., 1998).
Material Science : Itaya et al. (1990) explored the fluorescence characteristics of this compound in poly(methyl methacrylate) films, particularly when subjected to laser ablation. This study highlights its potential in understanding the effects of laser ablation on polymeric materials (Itaya et al., 1990).
Molecular Imprinting : Serrano et al. (2015) synthesized a molecularly imprinted polymer using 1-hydroxypyrene, a structural analog of this compound, for isolating it from human urine. This illustrates its potential in environmental and health studies (Serrano et al., 2015).
Polymer Research : Horiuchi et al. (1999) examined the association structures in solutions of a hydrophobic polymer using this compound, providing insights into polymer science, particularly concerning hydrophobic interactions (Horiuchi et al., 1999).
properties
IUPAC Name |
1-ethylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMZDRREBOHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878251 | |
Record name | 1-ethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17088-22-1, 56142-12-2 | |
Record name | 1-Ethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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